

BAY1238097 Clinical Trial: Technical Support Center

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Compound of Interest		
Compound Name:	(Rac)-BAY1238097	
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This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of BAY1238097, a novel BET bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the BAY1238097 clinical trial?

The first-in-human phase I clinical trial of BAY1238097 (NCT02369029) was prematurely terminated due to unexpected toxicity.[1] Dose-limiting toxicities (DLTs) occurred at a dose level below the targeted therapeutic exposure, making it unfeasible to reach efficacious drug levels without significant adverse events.[1]

Q2: What specific toxicities were observed in the trial?

The dose-limiting toxicities observed at the 80 mg/week dose level included grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[1] Other common adverse events reported were nausea, fatigue, and back pain.[1]

Q3: What was the mechanism of action for BAY1238097?

BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[2] By binding to the acetylated lysine recognition motifs on these proteins, it disrupts chromatin remodeling and prevents the



expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[2][3] Preclinical studies showed that BAY1238097 targets signaling pathways including NFKB/TLR/JAK/STAT and genes regulated by MYC and E2F1.[4][5]

Q4: What were the objectives of the clinical trial?

The primary objectives of this phase I study were to investigate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended phase II dose of BAY1238097 in patients with advanced malignancies.[1]

Troubleshooting Guide

Issue: Unexpected toxicity observed at sub-therapeutic doses.

Possible Cause: The pharmacokinetic and pharmacodynamic profile of BAY1238097 may have led to on-target toxicities that were not predicted by preclinical models. Pharmacokinetic modeling indicated that an alternative dosing schedule to avoid these toxicities while achieving the desired therapeutic exposure was not feasible.[1]

Recommendation: For future development of BET inhibitors, it is crucial to:

- Develop more predictive preclinical models to better anticipate potential on-target toxicities.
- Explore alternative chemical scaffolds that may have a wider therapeutic window.
- Investigate combination therapies where lower, better-tolerated doses of the BET inhibitor
 can be used synergistically with other agents.[4] Preclinical data for BAY1238097 showed
 potential synergy with EZH2, mTOR, and BTK inhibitors.[4][5]

Data Presentation

Table 1: Summary of Adverse Events in the BAY1238097 Phase I Trial



Dose Level (twice weekly)	Number of Patients	Dose-Limiting Toxicities (DLTs)	Most Common Adverse Events
10 mg	3	None	Nausea, Vomiting, Headache, Back Pain, Fatigue
40 mg	3	None	Nausea, Vomiting, Headache, Back Pain, Fatigue
80 mg	2	Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain	Nausea, Vomiting, Headache, Back Pain, Fatigue

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Observations

Parameter	Observation
Pharmacokinetics	Linear dose-response with increasing dose.
Pharmacodynamics	Trend towards decreased MYC and increased HEXIM1 expression with treatment.

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

Experimental Protocols

Phase I Clinical Trial Methodology (NCT02369029)

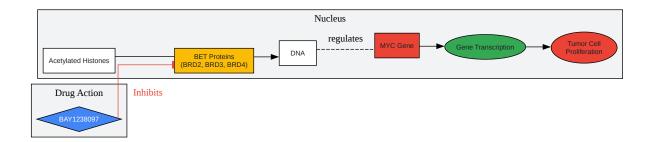
This was a phase I, open-label, non-randomised, multicentre study.[1]

 Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.[1]



- Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg of oral BAY1238097 administered twice weekly in 21-day cycles.[1]
- Dose Escalation: Dose escalation was guided by a model-based dose-response analysis.[1]
- Endpoints: The primary endpoints were safety, pharmacokinetics, maximum tolerated dose, and the recommended phase II dose. Secondary endpoints included pharmacodynamics and tumor response.[1]

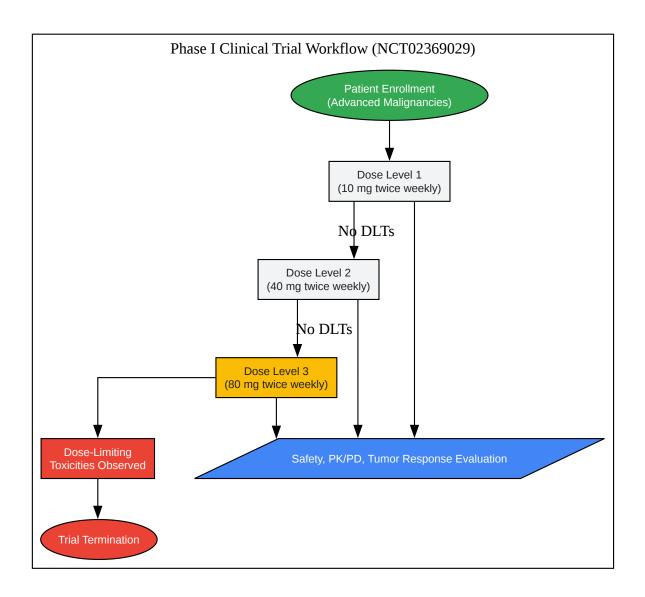
Visualizations



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Caption: Mechanism of action of BAY1238097 as a BET inhibitor.





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